molecular formula C13H19NO4 B2959959 Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate CAS No. 1234993-26-0

Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate

Cat. No.: B2959959
CAS No.: 1234993-26-0
M. Wt: 253.298
InChI Key: PLNGQXISIFYQEU-UHFFFAOYSA-N
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Description

Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate is an organic compound that features a furan ring, a propan-2-yl group, and an amino group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the propan-2-yl group: This step involves the alkylation of the furan ring using propan-2-yl halides in the presence of a base.

    Formation of the amino group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones, carboxylic acids, or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The furan ring and amino group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobutanoate: Similar structure but lacks the furan ring and propan-2-yl group.

    Ethyl 4-((1-(thiophen-2-yl)propan-2-yl)amino)-4-oxobutanoate: Similar structure but contains a thiophene ring instead of a furan ring.

    Ethyl 4-((1-(pyridin-2-yl)propan-2-yl)amino)-4-oxobutanoate: Similar structure but contains a pyridine ring instead of a furan ring.

Uniqueness

Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate is unique due to the presence of the furan ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

ethyl 4-[1-(furan-2-yl)propan-2-ylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-3-17-13(16)7-6-12(15)14-10(2)9-11-5-4-8-18-11/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNGQXISIFYQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC(C)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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